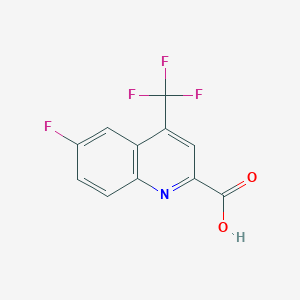

6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid

Description

Properties

IUPAC Name |

6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F4NO2/c12-5-1-2-8-6(3-5)7(11(13,14)15)4-9(16-8)10(17)18/h1-4H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPAXWWGJVHXFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448509 | |

| Record name | 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596845-42-0 | |

| Record name | 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride and Meldrum’s acid to form an intermediate, which is then cyclized to produce the desired quinoline derivative . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds. These products can have different biological activities and properties, making them useful for various applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds, including 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective potency . The presence of the trifluoromethyl group enhances the lipophilicity and bioactivity of these compounds, making them promising candidates for developing new antibiotics.

Anticancer Potential

Recent studies have investigated the anticancer properties of quinoline derivatives. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. Some derivatives showed comparable or superior inhibitory activity to established drugs like sorafenib . This suggests that such compounds could play a role in developing new chemotherapeutic agents targeting tumor growth and metastasis.

Agrochemical Applications

Pesticide Development

The unique chemical structure of this compound makes it a valuable intermediate in the synthesis of agrochemicals. Its derivatives have been explored for their potential as herbicides and fungicides due to their ability to disrupt metabolic pathways in target organisms. The trifluoromethyl group is particularly beneficial in enhancing the biological activity and stability of these agrochemical formulations.

Synthetic Applications

Intermediate in Organic Synthesis

this compound serves as a crucial intermediate in organic synthesis, particularly in the development of complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and hydrolysis, allows for the generation of diverse functionalized derivatives. This versatility is essential for researchers aiming to design novel compounds with specific biological activities.

Case Studies

Mechanism of Action

The mechanism of action of 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, which is why the compound is studied for its potential as an antibacterial and antineoplastic agent .

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid

- CAS Number : 596845-42-0

- Molecular Formula: C₁₁H₅F₄NO₂

- Molecular Weight : 259.16 g/mol

- Physical Properties : Gray solid; decomposes at 168–171°C; stored at 2–8°C to maintain stability .

- Structural Features: A quinoline backbone substituted with a fluorine atom at position 6, a trifluoromethyl (-CF₃) group at position 4, and a carboxylic acid (-COOH) group at position 2.

Quinoline derivatives are structurally diverse, with modifications at positions 2, 4, and 6 significantly influencing their biological activity, solubility, and mechanism of action. Below is a detailed comparison of this compound with analogous compounds:

Key Comparative Insights

- Antitumor Activity: NSC 368390 (a sodium salt derivative) demonstrates superior water solubility and efficacy against human colon carcinomas (e.g., 98% growth inhibition of DLD-2 tumors at 25 mg/kg) compared to fluorouracil and doxorubicin . In contrast, the trifluoromethyl analog lacks reported antitumor data but shares structural motifs (6-F, 4-CF₃) that may enhance target binding . Mechanistic Divergence: NSC 368390 inhibits DHODH, depleting uridine/cytidine triphosphate pools , while other analogs (e.g., 2-carboxamides) likely act via distinct pathways.

- Antimicrobial Activity: 2-Chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide shows potent activity against Staphylococcus aureus (MIC = 0.5 µg/mL), attributed to its carboxamide side chain enhancing membrane penetration . The trifluoromethyl analog’s carboxylic acid group may reduce cell permeability but improve solubility for intravenous formulations.

- Solubility and Bioavailability: Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate (a prodrug ester of the target compound) exhibits improved lipophilicity (logP ~3.5) compared to the free acid (logP ~2.1), facilitating oral absorption . NSC 368390’s sodium salt formulation enhances aqueous solubility (>10 mg/mL), critical for parenteral administration .

- Structural-Activity Relationships (SAR): Position 4: Trifluoromethyl (-CF₃) groups enhance metabolic stability and electron-withdrawing effects, favoring target engagement. Replacement with -OCH₃ (e.g., 4-ethoxy-6-fluoroquinoline-2-carboxylic acid) reduces potency in hyperglycemia models . Position 2: Carboxylic acid (-COOH) derivatives are prone to ionization at physiological pH, limiting blood-brain barrier penetration. Carboxamide or ester derivatives (e.g., ethyl esters) mitigate this issue .

Comparative Data Table: Physicochemical Properties

| Property | This compound | NSC 368390 | Compound 16 |

|---|---|---|---|

| Melting Point | 168–171°C (decomposes) | >250°C (sodium salt) | 192–194°C |

| Solubility (Water) | Low (carboxylic acid form) | High (sodium salt) | Moderate (DMF-soluble) |

| logP | 2.1 (calculated) | 3.8 (sodium salt) | 3.2 |

| Key Functional Groups | -COOH, -CF₃, -F | -COONa, -biphenyl, -CH₃ | -CONH-, -F, -anilino |

Biological Activity

6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core with a fluorine atom at position 6 and a trifluoromethyl group at position 4. This unique configuration contributes to its biological activity by enhancing lipophilicity and modulating enzyme interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth and spread of various tumor cell lines. The compound's mechanism may involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor progression.

Case Study: Tumor Cell Inhibition

In vitro experiments demonstrated that this compound significantly reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM , indicating potent activity against these malignancies .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated through various methodologies, including disc diffusion and minimum inhibitory concentration (MIC) assays.

Table 1: Antibacterial Activity Against Common Pathogens

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

| Bacillus cereus | 64 |

The compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC of 8 µg/mL . However, it displayed weaker activity against Gram-negative bacteria like Escherichia coli .

Antifungal Activity

While primarily recognized for its antibacterial properties, the antifungal potential of this compound is also noteworthy. Studies suggest that it has moderate antifungal activity against common fungal pathogens.

Table 2: Antifungal Activity

| Fungal Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | >100 |

| Aspergillus niger | >100 |

The results indicate that while it shows some inhibitory effects on fungi, the MIC values are considerably higher than those observed for bacterial strains, suggesting limited effectiveness as an antifungal agent .

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that it may exert its effects through:

- Inhibition of DNA synthesis : By interfering with topoisomerase enzymes.

- Induction of oxidative stress : Leading to cell death in cancer cells.

- Disruption of bacterial cell membranes : Resulting in increased permeability and eventual cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.